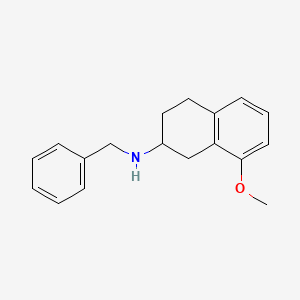
N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ベンジル-8-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-アミンは、分子式C18H21NO、分子量267.37 g/molの化学化合物です 。この化合物は、ベンジル基、メトキシ基、およびテトラヒドロナフタレン-2-アミンコアを含むユニークな構造で知られています。化学、生物学、医学の分野において、科学研究において様々な用途があります。
準備方法
N-ベンジル-8-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-アミンの合成には、いくつかのステップが含まれます。一般的な方法の1つは、前駆体化合物を還元し、その後ベンジル基とメトキシ基を導入することです。反応条件には通常、水素化リチウムアルミニウム(LiAlH4)などの還元剤とテトラヒドロフラン(THF)などの溶媒の使用が含まれます。 工業生産方法には、同様の合成ルートが使用される場合がありますが、大規模で、高収率と高純度を確保するために最適化された反応条件が用いられます .
化学反応の分析
N-ベンジル-8-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-アミンは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を使用して酸化し、対応するケトンやカルボン酸を生成することができます。
還元: 還元反応は、パラジウム触媒(Pd/C)の存在下で水素ガス(H2)を使用して、還元されたアミン誘導体を生成することができます。
置換: ハロゲン化試薬との求核置換反応が起こることがあり、置換された誘導体の生成につながります。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります.
科学研究における用途
N-ベンジル-8-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-アミンは、いくつかの科学研究における用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、様々な酵素や受容体との相互作用を含む、潜在的な生物活性を研究されています。
医学: 特に神経疾患の治療における潜在的な治療効果を調査するための研究が進められています。
科学的研究の応用
Synthesis and Derivatives
The synthesis of N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves several chemical reactions that can lead to various derivatives with altered properties and biological activities. The compound can be synthesized through the alkylation of 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with benzyl chloride under basic conditions.
Biological Activities
This compound has been investigated for its biological activities in several studies:
-
Anticancer Activity :
- Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against human colorectal carcinoma cell lines (HCT116) with IC50 values lower than standard drugs like 5-fluorouracil (5-FU) .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Screening
A study conducted on various derivatives of this compound assessed their anticancer activity against HCT116 cells. The results indicated that specific modifications to the structure enhanced potency significantly compared to unmodified compounds.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| N-benzyl derivative A | 5.85 | More potent than 5-FU |
| N-benzyl derivative B | 4.53 | Selective towards cancer cells |
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of N-benzyl derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Derivative C | 1.27 | Staphylococcus aureus |
| Derivative D | 1.43 | Escherichia coli |
作用機序
N-ベンジル-8-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-アミンの作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合して、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。 関与する正確な経路は、特定の用途と研究対象の生物系によって異なります .
類似化合物との比較
N-ベンジル-8-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-アミンは、次のような他の類似化合物と比較することができます。
(R)-N-ベンジル-8-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-アミン: このエナンチオマーは、同様の化学的性質を持っていますが、立体化学のために異なる生物活性を示す可能性があります.
N-ベンジル-8-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-アミン塩酸塩: この塩の形は、溶解度と安定性の特性が異なり、特定の用途に適しています。N-ベンジル-8-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-アミンのユニークさは、官能基の特定の組み合わせと、科学研究における様々な用途の可能性にあります.
生物活性
N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 81185-19-5) is a synthetic compound belonging to the class of tetrahydronaphthalenamines. This compound has garnered attention for its potential biological activities, including its effects on various cellular processes and its therapeutic implications in pharmacology.
- Molecular Formula: C18H21NO
- Molecular Weight: 267.37 g/mol
- Appearance: Solid or liquid depending on crystallization and purity
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. For instance, treatment with this compound resulted in a notable decrease in the expression of Bcl-2, a protein that inhibits apoptosis, while increasing pro-apoptotic markers such as cleaved-caspase-3 .
- Oxidative Stress Induction : Studies have reported that this compound can induce oxidative stress in cancer cells, which is linked to increased levels of reactive oxygen species (ROS) and subsequent cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it has a minimum inhibitory concentration (MIC) against certain Gram-positive bacteria, while being inactive against Gram-negative strains like E. coli. This suggests a selective antimicrobial profile that could be leveraged in developing new antibacterial agents.
Neuropharmacological Effects
This compound has been investigated for its potential anxiolytic effects. In a series of behavioral assays conducted on rodent models, the compound demonstrated significant anxiolytic-like activity comparable to established anxiolytics . This effect may be attributed to its interaction with neurotransmitter systems involved in anxiety regulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; G2/M phase arrest | |
| Antimicrobial | Active against Gram-positive bacteria | |
| Anxiolytic | Reduces anxiety-like behavior in rodent models |
Detailed Research Findings
- Anticancer Mechanisms : A study by Majine et al. (2019) demonstrated that this compound significantly reduced cell viability in HCT116 and MDA-MB-231 cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .
- Neuropharmacological Evaluation : In behavioral studies assessing anxiety-related behaviors in rodents, the compound was administered at varying doses. Results indicated a dose-dependent reduction in anxiety-like behaviors measured through elevated plus maze tests .
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C18H21NO/c1-20-18-9-5-8-15-10-11-16(12-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3 |
InChIキー |
HAYFJPWCPAZXME-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1CC(CC2)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















